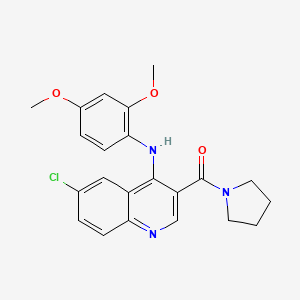
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is a useful research compound. Its molecular formula is C10H9ClF2N2S and its molecular weight is 262.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
One significant application of compounds like 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the reaction of similar compounds to produce various heterocycles, including pyrimidine and thiazole derivatives, which are crucial in medicinal chemistry (Shibuya, 1984).
Corrosion Inhibition
Another application area is in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives, demonstrating their effectiveness in protecting metal surfaces from corrosion. This has implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).
Antimicrobial Applications
Thiazole derivatives are also investigated for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a base of thiadiazole and evaluated their effectiveness against pathogenic bacterial and fungal strains (Sah et al., 2014).
Fluorescence Properties
The fluorescence properties of thiazole derivatives are a topic of interest, as discussed by Kammel et al. (2016). These properties are valuable in developing materials for optical and electronic applications (Kammel et al., 2016).
Antifungal and Plant-Growth Regulatory Activities
Compounds containing thiazol-2-amine derivatives, akin to 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and studied for their antifungal and plant-growth regulatory activities. Liu et al. (2011) synthesized such derivatives and evaluated their biological activities (Jian‐Bing Liu et al., 2011).
Antiviral Activity
Thiadiazole sulfonamides, similar in structure to the compound , have been synthesized and tested for antiviral activity. Chen et al. (2010) reported certain anti-tobacco mosaic virus activities in these compounds (Chen et al., 2010).
Structural and Theoretical Studies
Extensive structural and theoretical studies are conducted on related compounds. Kerru et al. (2019) analyzed the structure of a similar thiadiazole compound, comparing observed data with theoretical calculations (Kerru et al., 2019).
Organic Chemistry and Drug Development
Compounds with a difluoromethyl group, such as the one , are of growing interest in organic chemistry and drug development. Zafrani et al. (2017) studied the properties of the difluoromethyl group, noting its role as a bioisostere in drug design (Zafrani et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWJKCRVEZRHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)
![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)


![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)




